
CHLOROZOTOCIN
Beschreibung
Historical Perspectives and Discovery of CHLOROZOTOCIN
The history of this compound is intertwined with the broader effort in drug discovery for cancer treatment, a field that saw significant impetus from initiatives like the National Cancer Institute (NCI) in 1955. uu.nl While specific details regarding the initial synthesis and precise discovery date of this compound are not extensively detailed in the provided search results, its development is noted as occurring within the context of synthesizing nitrosourea (B86855) derivatives. nih.gov this compound is synthesized by the nitrosation of a urea (B33335) derivative, which is prepared from D-glucosamine and 2-chloroethylisocyanate. nih.gov This synthetic route highlights its origin from a naturally occurring sugar (D-glucosamine) conjugated with a reactive chemical group. It is reported to have been produced in the USA and is not known to occur naturally. nih.gov
Classification within Nitrosourea Compounds for Research
This compound is classified as a nitrosourea compound. wikipedia.org Nitrosoureas represent a class of alkylating agents characterized by their ability to modify DNA. ontosight.aitandfonline.com This class includes other notable compounds such as bis(chloroethyl) nitrosourea (BCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (methyl-CCNU). tandfonline.comnih.gov this compound is specifically described as a water-soluble analogue of the nitrosourea class, and it is also an analogue of streptozotocin (B1681764). wikipedia.orgtandfonline.com The presence of the nitrosourea group in its structure is fundamental to its alkylating properties. ontosight.ai
Fundamental Research Rationale for this compound Investigation
The fundamental rationale for investigating this compound in academic research stems from its classification as a nitrosourea and its associated chemical properties. As an alkylating agent, its primary mode of action involves damaging the DNA of cells. ontosight.aitandfonline.com Research has focused on understanding how this compound interacts with DNA, including its ability to form DNA-DNA cross-links and other adducts, predominantly at the N-7 position of guanine (B1146940). tandfonline.com
A key aspect of the research rationale has been to explore the relationship between the chemical structure of nitrosoureas and their biological effects. Studies have investigated the decomposition of this compound in aqueous solutions, which is relevant to understanding its behavior in biological environments. nih.goviarc.fr The spontaneous degradation of nitrosourea compounds, including this compound, can produce organic isocyanates, which have the potential to carbamoylate proteins. nih.gov Research has indicated that this compound has low carbamoylating activity compared to some other nitrosoureas. nih.gov
Furthermore, research has explored the effects of this compound on cellular processes. Studies have shown that it can inhibit DNA synthesis in leukemia cells. nih.gov Research has also investigated its immunomodulating activity in experimental models, observing effects on lymphocyte counts, spleen weight, and response to mitogens. nih.gov The ability of this compound to induce DNA damage in various cell types, including human, mouse, and Chinese hamster cells in vitro, has been a subject of research. nih.gov
The investigation into this compound, like other nitrosoureas, has contributed to the understanding of mechanisms of DNA adduct formation and the resulting DNA damage induced by these compounds. tandfonline.com Research has also explored the correlation between a compound's potential to induce DNA-DNA cross-links and its effectiveness in experimental tumor systems. tandfonline.com
Chemical and Physical Properties of this compound
Property | Value | Source |
Description | Ivory crystals | nih.goviarc.fr |
Melting Point | 147-148°C (decomposes); 140-141°C (decomposes) | nih.goviarc.fr |
Solubility | Soluble in water | nih.goviarc.fr |
Molecular Formula | C12H18ClN3O8 (Note: Search result wikipedia.org gives C9H16ClN3O7, but ontosight.ai gives C12H18ClN3O8 and the structure suggests the latter is more likely considering the glucose moiety. Using C12H18ClN3O8 based on source ontosight.ai and structural description.) | ontosight.ai |
Molecular Weight | Not explicitly provided in detail for C12H18ClN3O8 in search results, but C9H16ClN3O7 is listed as 313.69 g/mol wikipedia.org. | wikipedia.org |
Eigenschaften
Key on ui mechanism of action |
The effect of five different 1-(2-chloroethyl)-1-nitrosoureas on the growth of cultured P388 cells has been analyzed in terms of physical, chemical, and kinetic parameters that are related to the mechanism of action of this class of cancer chemotherapeutic agent. This study correlates structure with activity at the cellular level by using a dose function that is related to the amount of active species, the (2-chloroethyl)diazonium ion, that is formed during the period of exposure of cells to drug rather than to the initial drug dose. 1-(2-Chloroethyl)-1-nitrosourea analogs that rapidly enter the P388 cells are shown to have the same activity relative to the amount of active species formed. When analyzed in this way, activity is not influenced by the structure of the N-3 substituent, lipophilicity, or carbamoylating activity. The agents 1-(2-chloroethyl)-1-nitrosourea (CNU), 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (PCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) all produce a 50% cell growth inhibition at 6 to 7 microM active species formed per cell volume. Chlorozotocin required a twofold higher effective dose to produce the same toxic effect. This decreased activity is attributed to the slow uptake of the water-soluble chlorozotocin into P388 and L1210 cells relative to the rate of chlorozotocin conversion to active species in medium. The yields to 2-chloroethanol from CNU, BCNU, and chlorozotocin were shown to be the same, indicating that these agents generate the same yield of alkylating intermediate at 37 degrees C and pH 7.4. |
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CAS-Nummer |
54749-90-5 |
Molekularformel |
C9H16ClN3O7 |
Molekulargewicht |
313.69 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea |
InChI |
InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19) |
InChI-Schlüssel |
MKQWTWSXVILIKJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
Isomerische SMILES |
C(CCl)N(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |
Kanonische SMILES |
C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
Aussehen |
Solid powder |
Color/Form |
Ivory colored crystals |
melting_point |
147-148 °C (decomposes with evolution of gas) |
Andere CAS-Nummern |
69839-80-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Sol in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(3-(2-chloroethyl)-3-nitrodoureido)-2-deoxy-D-glucopyranose chlorozotocin chlorozotocin, (L)-isomer NSC 178,248 NSC-178248 |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization of Chlorozotocin
Established Synthetic Pathways for CHLOROZOTOCIN
The primary and widely reported synthetic route for this compound involves the reaction between D-glucosamine and 2-chloroethylisocyanate, followed by a nitrosation step. nih.govdrugfuture.comnih.goviarc.frlookchem.com
Nitrosation of Urea (B33335) Derivatives
The synthesis of this compound is achieved through the nitrosation of a key urea derivative. nih.govnih.goviarc.fr General methods for preparing N-nitroso compounds, such as this compound, include the nitrosation of urea derivatives using various nitrosating agents. google.com These agents can include metal nitrites (like alkali metal nitrites, e.g., sodium nitrite) in combination with an acid (such as hydrochloric acid or acetic acid), nitrosyl chloride (NOCl), dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), mixtures of nitrogen oxides, nitrosyl sulfuric acid (HO₃S-ONO), nitrosonium tetrafluoroborate (B81430) (NOBF₄), and alkyl nitrites (e.g., propyl nitrite). google.com Nitrosation of a urea with an alkyl nitrite (B80452) can be performed in the presence of a nucleophilic anionic catalyst, such as chloride or isothiocyanate anions. google.com
Role of D-Glucosamine and 2-Chloroethylisocyanate in Synthesis
A key established method for this compound synthesis involves the reaction of D-glucosamine with 2-chloroethylisocyanate. nih.govdrugfuture.comnih.goviarc.frlookchem.com This reaction forms a urea derivative intermediate. nih.govnih.gov Subsequently, this urea derivative undergoes nitrosation to yield this compound. nih.govnih.goviarc.fr A reported preparation involves treating a cold, stirred solution of D-glucosamine in water with 2-chloroethyl isocyanate. lookchem.com After the addition, the solution is stirred, leading to the formation of the urea intermediate. lookchem.com The liberation of D-glucosamine from its hydrochloride salt using a basic ion-exchange resin is a convenient innovation in this process. lookchem.com The nitrosation of the urea intermediate can be carried out using dinitrogen trioxide. lookchem.com
Advanced Synthetic Approaches and Process Optimization in Research
While the established method is well-documented, research continues into potentially more efficient or controlled synthetic approaches, including exploring continuous flow techniques.
Continuous Flow Synthesis Techniques
Continuous flow chemistry is an established technology utilized in laboratories for the preparation of various molecular structures, offering benefits such as improved heat and mass transfer, better process control and safety, and a smaller equipment footprint compared to batch processes. mdpi.comnih.gov These techniques allow for the integration of in-line analysis and purification into telescoped sequences. mdpi.comnih.gov While continuous flow synthesis has been explored for other anticancer drugs, including nitrosoureas like lomustine, specific detailed research findings on the application or optimization of continuous flow synthesis specifically for this compound are not extensively detailed in the provided sources beyond general mentions in reviews that cite the original batch synthesis. mdpi.comucd.ie
Stereochemical Considerations in Synthesis
This compound is a derivative of D-glucose, and its structure inherently contains defined stereocenters due to the carbohydrate moiety. uni.lufda.gov The PubChem entry for this compound (CID 451706) indicates absolute stereochemistry and four defined stereocenters. uni.lufda.gov L-Chlorozotocin (CID 301389), a different isomer, is also listed in chemical databases, highlighting the importance of stereochemistry in these compounds. nih.gov While the synthesis begins with the naturally occurring stereochemistry of D-glucosamine, the specific stereochemical outcomes or considerations during the nitrosation or urea formation steps are not explicitly detailed in the provided search results. Stereochemical control is a critical aspect in the synthesis of many pharmaceuticals, and research in related areas, such as the synthesis of macrolide diastereomers, emphasizes the importance of controlling stereochemistry to achieve desired properties. google.com
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of this compound analogs and derivatives have been pursued to explore variations in chemical structure and their potential biological activities. This compound itself is considered a 2-chloroethyl analog of the antibiotic streptozotocin (B1681764). drugfuture.comwikipedia.orgacs.orgacs.org Research has involved synthesizing various carbohydrate-containing N-nitrosochloroethylamino, N-nitrosomethyl, and N-nitrosoaminoxyl components to evaluate their properties. nih.gov Studies have compared the activity of this compound with other related nitrosoureas and streptozotocin analogs. nih.gov Decomposition products of this compound, such as intramolecular five-membered ring carbamate (B1207046) (1,3-oxazolidin-2-one) sugars, have also been identified and studied, representing a form of chemical derivatization that occurs under certain conditions. rsc.orgacs.org The design of analogs often involves modifying the sugar moiety or the nitrosourea (B86855) structure to alter properties like lipophilicity or reactivity. nih.gov
Glucose-Substituted Nitrosoureas
This compound is synthesized by the nitrosation of a urea derivative formed from D-glucosamine and 2-chloroethylisocyanate. drugfuture.comnih.gov This process links the 2-chloroethylnitrosourea moiety to the C-2 position of the glucose sugar. drugfuture.com Streptozotocin, a related compound, is a natural glucose-substituted methyl-N-nitrosourea. lookchem.combcphr.org The glucose moiety in these compounds facilitates cellular uptake, particularly in cells expressing glucose transporters. bcphr.org
The synthesis of this compound has been reported, building upon methodologies used for related nitrosoureas. drugfuture.com Early attempts involved deacetylation of a tetraacetate intermediate, a method similar to the original synthesis of streptozotocin. lookchem.com More recent approaches have explored variations in the synthesis, including the liberation of D-glucosamine from its hydrochloride using a basic ion-exchange resin and nitrosation with dinitrogen trioxide. lookchem.com
Structural Modifications for Altered Biological Activity
Structural modifications of nitrosoureas, including those related to this compound, have been explored to alter their biological activity, such as improving efficacy or reducing toxicity. mdpi.com The diverse biological activities of compounds like streptozotocin and this compound, which are urea derivatives, are linked to their structural features. mdpi.com
Studies comparing this compound with other chloroethyl nitrosoureas, such as CCNU (lomustine), have provided insights into the impact of the glucose substitution. researchgate.netnih.gov this compound has shown different patterns of DNA alkylation and protein carbamoylation compared to CCNU in experimental systems. researchgate.netnih.gov Specifically, this compound demonstrated increased covalent binding of the chloroethyl group to L1210 leukemia cell nuclei compared to equimolar CCNU, while the binding to bone marrow nuclei was equivalent for both drugs. researchgate.netnih.gov Furthermore, intracellular carbamoylation of proteins by CCNU was significantly higher than that produced by this compound. researchgate.netnih.gov These differences in biochemical interactions are thought to contribute to the observed variations in biological activity, including reduced bone marrow toxicity in some experimental models compared to other nitrosoureas. researchgate.netnih.govnih.govcancer.gov
The placement of the cytotoxic group on the glucose moiety can also influence properties. For instance, 1-(2-chloroethyl)-3-(beta-D-glucopyranosyl)-1-nitrosourea (GANU), which has the cytotoxic group on C-1 of glucose, shows different biological and biochemical properties compared to this compound, where it is on C-2. researchgate.net
Data from comparative studies in L1210 leukemia cells and murine bone marrow highlight these differences:
Compound | Alkylation of L1210 DNA (pmol/mg DNA) | Alkylation of Bone Marrow DNA (pmol/mg DNA) | Ratio L1210:Bone Marrow Alkylation | Intracellular Carbamoylation (relative to this compound) |
This compound | 57 researchgate.net | 45 researchgate.net | 1.3 researchgate.net | 1 |
CCNU | ~25 (estimated from 2.3-fold lower) researchgate.net | 45 researchgate.net | 0.6 researchgate.net | 400-600x greater researchgate.netnih.gov |
Note: Alkylation data is based on a 2-hour incubation with 0.1 mM drug. researchgate.net
These findings suggest that the glucose substitution and the specific attachment point influence the interaction with cellular targets, potentially leading to altered biological outcomes.
Conjugation with Carrier Molecules in Experimental Systems
The concept of conjugating cytotoxic agents to carrier molecules is explored in experimental systems to achieve targeted delivery and potentially improve therapeutic indices. google.comgoogleapis.com While direct information on the conjugation of this compound specifically with carrier molecules in experimental systems within the provided search results is limited, the broader field of drug conjugation, particularly with cytotoxic agents and cell-binding molecules like antibodies, is an active area of research. google.comgoogleapis.com
Hydrophilic linkers are being developed for conjugating drugs, including cytotoxic agents, to biological molecules. google.com These linkers can facilitate the attachment of drugs to cell-binding agents, such as antibodies, with the aim of delivering the cytotoxic payload specifically to target cells. google.comgoogleapis.com Methods for creating such conjugates involve modifying either the drug or the cell-binding agent with linkers before the conjugation reaction. google.comgoogleapis.com Linkages can be formed through various chemical bonds, including disulfide bonds or thioether linkages. google.com
The rationale behind conjugating cytotoxic compounds to carrier molecules in experimental settings is to enhance selective delivery to diseased tissues or cells, thereby potentially increasing efficacy against the target while minimizing exposure and toxicity to healthy cells. This approach is part of the broader effort in developing targeted therapies. google.com
Molecular Mechanisms of Action of Chlorozotocin
Decomposition Pathways and Reactive Species Generation
The biological activity of chlorozotocin is initiated by its non-enzymatic decomposition in physiological conditions. nih.govnih.govpsu.eduresearchgate.net This degradation process generates highly reactive species responsible for its downstream effects. tandfonline.com
Non-Enzymatic Decomposition to Alkylating and Carbamoylating Intermediates
This compound undergoes spontaneous breakdown to produce products with both alkylating and carbamoylating activities. nih.govnih.govpsu.edutandfonline.com This non-enzymatic degradation is a characteristic feature of nitrosourea (B86855) compounds. nih.govnih.govpsu.edu The alkylating species are considered key contributors to its cytotoxicity and antitumor activity, while the carbamoylating species can modify proteins. nih.govnih.govpsu.edutandfonline.com this compound is noted for having low carbamoylating activity compared to some other nitrosoureas. nih.govnih.govnih.govscispace.com
Formation of Chloroethyl Carbenium Ions
A significant pathway in the decomposition of chloroethylnitrosoureas, including this compound, involves the formation of the 2-chloroethyl carbonium ion (also referred to as a carbenium ion). nih.govnih.govoncohemakey.comcuni.cz This ion is a potent electrophile, meaning it is highly reactive and capable of attacking electron-rich centers in biological molecules like DNA. nih.govnih.govoncohemakey.com The generation of carbonium ions is a common mechanism by which alkylating agents achieve their electrophilicity. oncohemakey.compsu.edu
Isocyanate Intermediate Generation
Spontaneous degradation of nitrosourea compounds can also produce organic isocyanates. nih.govnih.gov These isocyanates are capable of carbamoylating proteins by reacting with residues such as lysine (B10760008). nih.govnih.govtandfonline.comscispace.com This carbamoylation can potentially inactivate various enzymes, including those involved in DNA repair. nih.govnih.govtandfonline.com While isocyanates are generated, this compound, like streptozotocin (B1681764), exhibits low carbamoylating activity. nih.govnih.govscispace.com
DNA Alkylation and Adduct Formation
The reactive intermediates generated from this compound's decomposition primarily target DNA, leading to alkylation and the formation of various adducts. cancer.govnih.govnih.goviarc.frmdpi.com This DNA damage is considered a major mechanism for its cytotoxic effects. researchgate.netmdpi.comontosight.ai
Mono- and Bifunctional Alkylation Processes
This compound is capable of acting as both a monofunctional and bifunctional alkylating agent. nih.govnih.goviarc.frtandfonline.com Monofunctional alkylation involves the attachment of a single alkylating group to a DNA base, forming a monoadduct. tandfonline.comcuni.cz Bifunctional alkylation, on the other hand, allows the agent to react with two sites, which can lead to the formation of DNA interstrand or intrastrand cross-links. nih.govnih.govcuni.czmdpi.com Interstrand cross-links, which form between the two complementary DNA strands, are considered particularly important for the cytotoxicity of nitrosoureas. nih.govnih.govmdpi.com
Preferential Alkylation Sites on DNA (e.g., N-7 of Guanine (B1146940), O6-Alkylguanine)
Alkylating agents, including nitrosoureas, preferentially react with nucleophilic centers in DNA bases. mdpi.comescholarship.org The N-7 position of guanine is a highly reactive site and is a common target for alkylation by many such agents. scispace.commdpi.comescholarship.org
However, chloroethylnitrosoureas like this compound also significantly alkylate the O6 position of guanine. scispace.comcuni.cz Alkylation at the O6 position of guanine to form O6-alkylguanine is considered particularly relevant to the cytotoxic effects of these compounds. cuni.czresearchgate.net This is because the O6-alkylguanine adduct can lead to mispairing during DNA replication and is a substrate for the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). cuni.czresearchgate.net The level of AGT activity in cells can influence their sensitivity to chloroethylnitrosoureas. scispace.comcuni.cz
While N-7 of guanine is a predominant site for initial alkylation by some agents, the therapeutically more significant electrophiles derived from chloroethylnitrosoureas tend to react more efficiently at the O-6 position of guanine. researchgate.net
Table 1: Key DNA Alkylation Sites Targeted by this compound
DNA Base | Position | Significance |
Guanine | N-7 | Highly nucleophilic, common alkylation site. mdpi.comescholarship.org |
Guanine | O6 | Therapeutically significant, leads to mispairing and is a target for AGT repair. scispace.comcuni.czresearchgate.net |
Cytidine | N-3 | Can be alkylated by the 2-chloroethyl carbonium ion. nih.govnih.gov |
Adenine | N-1, N-3, N-7 | Can be alkylated. mdpi.com |
Thymidine | O-4 | Can be alkylated. mdpi.com |
Detailed research findings indicate that this compound alkylation of L1210 cells resulted in significant binding of the chloroethyl group to DNA. nih.gov Studies comparing this compound to other nitrosoureas have shown differences in the extent and possibly the pattern of DNA adduct formation and removal, which may contribute to variations in their toxicity profiles. nih.govnih.gov
Table 2: Comparative DNA Alkylation in L1210 and Bone Marrow Cells
Drug | Cell Type | Alkylation (pmol [14C]ethyl group/mg DNA) | L1210:Bone Marrow Ratio |
This compound | L1210 | 57 nih.gov | 1.3 nih.gov |
This compound | Bone Marrow | 45 nih.gov | |
CCNU | L1210 | Lower than this compound nih.gov | 0.6 nih.gov |
CCNU | Bone Marrow | Equivalent to this compound nih.gov |
Note: Data on CCNU alkylation levels are relative to this compound based on the source and not absolute values.
The formation of DNA cross-links, particularly interstrand cross-links, is strongly correlated with the cytotoxicity of chloroethylnitrosoureas. nih.govnih.govscispace.comcuni.cz These cross-links impede essential DNA processes like replication and transcription, ultimately leading to cell death. ontosight.ai
Formation of DNA Interstrand Cross-Links
This compound is known to induce DNA interstrand cross-links. cancer.govnih.goviarc.fr These cross-links are highly cytotoxic lesions that prevent the separation of DNA strands, thereby interfering with crucial cellular processes like replication and transcription. scispace.comresearchgate.net Studies have shown that this compound can cause DNA-DNA crosslinks in insulinoma cells. nih.gov Analysis indicated that a substantial proportion of the crosslinks associated with this compound were DNA interstrand in nature when proteinase K was included in the assay. nih.gov The formation of these interstrand cross-links appears to be a relatively slow process, with increasing amounts observed over a 24-hour period in insulinoma cells after exposure. nih.gov This suggests that the formation of irreversible DNA interstrand cross-links might be a critical factor in the cytotoxicity caused by this compound. nih.gov
Induction of DNA Strand Breaks
In addition to cross-links, this compound also causes DNA strand breaks. cancer.govnih.gov It has been shown to induce DNA strand breaks in L1210 cells and in V79 Chinese hamster cells. iarc.fr Studies comparing equitoxic concentrations of streptozotocin and this compound in an insulin-secreting cell line (RINr) demonstrated that both compounds caused significant single-strand breakage of DNA. nih.gov These DNA lesions were subject to repair mechanisms, with most of the repair completed within 24 hours post-exposure. nih.gov
Modulation of DNA Replication and Transcription
The formation of DNA cross-links by alkylating agents like this compound can prevent the binding of DNA and RNA polymerases, leading to the inhibition of DNA replication and transcription. researchgate.net this compound has been observed to affect cell cycle progression. nih.gov In Chinese hamster CHO cells, non-cycling G1-arrested cells were found to be the most sensitive to this compound. nih.gov While traverse from G1 to S phase was not affected, this compound doubled the time required for the completion of DNA synthesis. nih.gov DNA synthesis in L1210 leukemia cells was significantly inhibited by this compound. nih.gov In one study, DNA synthesis was almost completely inhibited (96%) within 24 hours of administration in mice bearing L1210 cells. nih.gov In vitro studies also showed a substantial inhibition of DNA synthesis in L1210 cells (68%). nih.gov
Protein Carbamoylation Mechanisms
This compound's activity also involves the carbamoylation of proteins. nih.goviarc.fr This process occurs through the formation of an isocyanate intermediate upon the decomposition of the nitrosourea structure. nih.goviarc.fr
Reaction of Isocyanate with Protein Functional Groups
Isocyanates, generated from the decomposition of nitrosoureas, are highly reactive species capable of carbamoylating proteins by interacting with various functional groups, including -OH, -SH, and -NH2 residues. researchgate.netpsu.edu This interaction can potentially compromise cellular metabolism, enzyme integrity, and repair capacity. psu.edu In general, isocyanates show greater reactivity towards amine groups compared to hydroxyl groups. researchgate.net Consequently, the basic amino acids are primarily involved in the reaction with isocyanates, forming urea (B33335) linkages. researchgate.net Protein carbamoylation is a non-enzymatic post-translational modification where isocyanic acid binds to the free amino groups of proteins. frontiersin.orgnih.gov Isocyanic acid can be derived from the dissociation of urea or from the myeloperoxidase-mediated catabolism of thiocyanate. nih.gov
Inhibition of Key Cellular Enzymes by Carbamoylation
Carbamoylation can lead to the inhibition of various enzymes. researchgate.net The carbamoylating properties of the isocyanate decomposition products of certain nitrosoureas, including this compound, have been shown to inhibit enzymes such as glutathione (B108866) reductase (GS-R). nih.govoup.com This inhibition is proportional to the relative carbamoylating activity of the nitrosourea compound. psu.edu Inhibition of glutathione reductase prevents the recycling of oxidized glutathione (GSSG) back to its reduced form (GSH). psu.edu
Differential Carbamoylation Profiles in Cellular Models
The extent of protein carbamoylation can vary depending on the cellular model and the specific nitrosourea compound. Studies comparing this compound and CCNU, a myelotoxic chloroethyl nitrosourea, in L1210 leukemia and murine bone marrow cells showed differential carbamoylation. researchgate.net Intracellular carbamoylation of L1210 and bone marrow protein by CCNU was significantly greater (400- to 600-fold) than that produced by this compound. researchgate.net This suggests that the reduced bone marrow toxicity observed with this compound in mice, compared to CCNU, may be related to its lower carbamoylating activity towards bone marrow proteins. researchgate.net
Table 1: Comparative Intracellular Carbamoylation
Compound | Intracellular Carbamoylation (Relative to this compound) | Cellular Model |
This compound | 1x | L1210/Bone Marrow |
CCNU | 400-600x | L1210/Bone Marrow |
Note: Data derived from studies comparing intracellular carbamoylation in L1210 leukemia and murine bone marrow cells after exposure to equimolar concentrations of this compound and CCNU. researchgate.net
While an in vitro carbamoylation assay measuring the reaction with free lysine showed low activity for this compound, this correlated well with minimal covalent binding of the isocyanate to intracellular proteins of cultured L1210 cells when compared to CCNU. researchgate.net This suggests that the in vitro assay may adequately reflect quantitative intracellular carbamoylation in this context. researchgate.net
Table 2: Carbamoylating Potential of this compound Relative to BCNU
Compound | Carbamoylating Potential (Relative to BCNU = 100%) |
BCNU | 100% |
MeCCNU | 94% |
CCNU | 86% |
HECNU | 16% |
This compound | 6% |
Note: Data based on an in vitro assay measuring the reaction with glutathione. nih.gov
Studies using an in vitro assay measuring the reaction with glutathione indicated that this compound had a significantly lower carbamoylating potential (6%) compared to BCNU (100%), MeCCNU (94%), and CCNU (86%). nih.gov This lower carbamoylating activity of this compound, relative to other nitrosoureas like CCNU, is believed to contribute to its reduced myelotoxicity while retaining antitumor activity. researchgate.net
Interactions with DNA Repair Pathways
Alkylating agents, including this compound, induce various forms of DNA damage. The repair of this damage is crucial for cell survival and can influence the efficacy of the drug.
Modulation of O6-Alkylguanine-DNA Alkyltransferase (MGMT) Activity
O6-Alkylguanine-DNA alkyltransferase (MGMT) is a key enzyme involved in the direct repair of O6-alkylguanine lesions in DNA, which are highly mutagenic and toxic. mdpi.combiorxiv.orgmdpi.com this compound, as a chloroethylnitrosourea, is presumed to form O6-chloroethylguanine and O6-hydroxyethylguanine in DNA, which are substrates for MGMT. nih.gov
Studies have shown that chloroethylnitrosoureas, including this compound, can inactivate MGMT both directly and indirectly through the formation of alkylated DNA substrates. nih.gov This inactivation occurs when the alkyl group from the damaged guanine is transferred to a cysteine residue in the active site of MGMT, leading to the irreversible inactivation of the enzyme. biorxiv.orgmdpi.comaacrjournals.org This "suicidal" reaction mechanism means each MGMT molecule can only repair one alkyl lesion. aacrjournals.org Depletion of active MGMT can enhance the sensitivity of cancer cells to the cytotoxic effects of alkylating agents. mdpi.comontosight.ainih.gov
Impact on DNA Adduct Removal Rates in Experimental Systems
This compound alkylates DNA and can cause DNA interstrand cross-links. nih.gov The formation and removal rates of these DNA adducts are critical determinants of cellular response to this compound. While specific detailed data tables on this compound's impact on DNA adduct removal rates across various experimental systems were not extensively found in the provided context, the general principle for alkylating agents is that efficient DNA repair leads to reduced drug sensitivity. mdpi.comnih.gov
Alkylating agents like this compound produce various DNA adducts, including monoadducts and interstrand cross-links. nih.govmdpi.com The repair of these lesions involves multiple pathways, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), and homologous recombination (HR). mdpi.comwikipedia.org The rate at which these repair systems remove this compound-induced adducts in different cell types and experimental conditions would directly influence the observed cytotoxicity. Studies comparing this compound with other nitrosoureas like CCNU have shown differences in the site of alkylation in chromatin, which could potentially influence adduct accessibility and repair rates. nih.gov
Influence on Mismatch Repair Systems
The mismatch repair (MMR) system is primarily involved in correcting errors that occur during DNA replication, such as base-base mismatches and insertion-deletion loops. wikipedia.org However, MMR also plays a role in the cellular response to certain types of DNA damage, particularly those induced by alkylating agents, by recognizing miscoding lesions like O6-methylguanine. mdpi.comiiarjournals.org
While the direct interaction of this compound with MMR system components was not explicitly detailed in the provided search results, the MMR system is known to recognize O6-methylguanine induced by monofunctional alkylating agents, initiating a signal transduction pathway that can lead to cell cycle arrest and apoptosis. iiarjournals.org For bifunctional alkylating agents like chloroethylnitrosoureas, which induce O6-chloroethylguanine that can lead to interstrand cross-links, the role of MMR appears to be different. iiarjournals.org It has been reported that the cross-links induced by bifunctional alkylating agents may not be recognized by MMR, suggesting that sensitivity to these agents might be less dependent on MMR status compared to monofunctional agents. iiarjournals.org However, other sources indicate that mismatch repair participates in error-free repair processes, which could potentially be relevant to the processing of some this compound-induced lesions. cuhk.edu.cndntb.gov.ua
Chromatin and Nuclear Interactions
This compound's interaction with DNA is influenced by the organization of DNA within the nucleus, specifically its association with proteins in chromatin.
Alkylation of Nuclear Chromatin
This compound has been shown to alkylate nuclear chromatin. nih.govaacrjournals.org Studies in HeLa cells demonstrated that both this compound and CCNU bind specifically to the extended euchromatin fraction of the genome. aacrjournals.orgcapes.gov.br Alkylation of nuclear chromatin by this compound and CCNU was found to be confined to late-eluting fractions from an ECTHAM-cellulose chromatography column. aacrjournals.orgcapes.gov.br Enzymatic digestion studies using pancreatic DNase I, which preferentially cleaves transcriptionally active chromatin, confirmed that the alkylated chromatin was preferentially solubilized by the enzyme. aacrjournals.org
Quantitative studies comparing this compound and CCNU in human bone marrow showed that the quantitative alkylation of bone marrow DNA by this compound was equivalent to that produced by CCNU. nih.gov However, a significant difference was observed in the site of drug alkylation within the chromatin. nih.gov While CCNU demonstrated preferential binding to transcriptionally active regions of chromatin, this compound predominantly alkylated the transcriptionally inactive regions. nih.gov Alkylation of the nuclear matrix by this compound has also been observed, affecting both the structural matricin (B150360) fibrillar components and the ribonuclear protein elements. nih.gov
Interaction with Nucleosome Core Particles
The nucleosome is the basic structural unit of chromatin, consisting of DNA wrapped around a histone octamer, forming the nucleosome core particle. wikipedia.orgplos.org Studies have shown that this compound can alkylate the DNA associated with the nucleosome core particle. nih.govaacrjournals.org When compared to micrococcal nuclease digestions, which cleave linker DNA between nucleosomes, both this compound and CCNU were found to alkylate the DNA within the core particle. aacrjournals.org Quantitatively, chromatin alkylation by this compound was reported to be twice that of CCNU in one study. aacrjournals.org
The interaction of this compound with nucleosome core particles is part of its broader interaction with chromatin structure. The alkylation of DNA within the nucleosome core particle can potentially affect nucleosome stability and positioning, influencing processes like transcription and replication. plos.orgelifesciences.orgunil.chnih.gov
Pharmacological Investigations of Chlorozotocin in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Experimental Systems
Understanding the ADME profile of a drug in preclinical models provides crucial insights into its bioavailability, where it travels in the body, how it is broken down, and how it is eliminated. Radiolabeling is a common technique used in these studies to track the compound and its metabolites longdom.org.
In Vitro Cellular Uptake Kinetics (e.g., L5178Y Lymphoblasts)
Studies investigating the cellular uptake of CHLOROZOTOCIN have been conducted in vitro, for instance, using L5178Y lymphoblasts. Research using both glucose- and chloroethyl-labeled this compound in L5178Y lymphoblasts revealed that the cell/medium distribution ratio of total radioactivity was greater in cells treated with the chloroethyl-labeled compound compared to those treated with the glucose-labeled compound. researchgate.netnih.gov However, thin-layer chromatographic analysis indicated that the uptake of intact this compound was similar regardless of the label and that the cell/medium distribution ratio for the intact drug never exceeded unity. nih.gov
Accumulation of 14C-CHLOROZOTOCIN in L5178Y lymphoblasts was not inhibited by an excess of unlabeled this compound, structural analogs like glucose and glucosamine, several metabolic inhibitors, or sodium ion depletion. nih.gov These findings, coupled with a relatively low temperature quotient for the uptake process, suggested that this compound uptake in these cells occurs primarily via passive diffusion. nih.gov
Distribution and Fate of Radiolabeled this compound in Animal Models
Information specifically on the distribution and fate of radiolabeled this compound in animal models appears limited in the provided search results. Some results mention the use of radiolabeled compounds in ADME studies in general longdom.org, and discuss the distribution of related compounds like streptozotocin (B1681764) which accumulates in the liver before being cleared by the kidneys karger.com. One source mentions that 24 hours after administration of either ethyl- or glucose-labelled this compound in humans, a significant percentage of blood-borne radioactivity was bound to protein, and only a small percentage of the peak radioactivity remained in the blood after seven days. nih.gov While this is human data, it suggests protein binding and clearance mechanisms that might be explored in animal models.
Metabolic Pathways and Metabolite Identification in Preclinical Studies
Preclinical studies have investigated the metabolism of this compound. In L5178Y lymphoblasts treated with glucose-labeled this compound, a bicyclic urethan derivative and polar metabolites soluble in trichloroacetic acid were formed. nih.gov When cells were exposed to chloroethyl-labeled drug, both nonpolar and polar metabolites were observed. nih.gov The formation of metabolites from the glucose moiety was hindered by the presence of excess unlabeled this compound, structural analogs (glucose and glucosamine), glucose transport inhibitors (phlorizin and phloretin), the metabolic inhibitor m-chlorophenyl carbonyl cyanide hydrazone, and sodium depletion. nih.gov The appearance of metabolites from the chloroethyl portion was also blocked by m-chlorophenyl carbonyl cyanide hydrazone and sodium ion depletion. nih.gov These results suggest that the metabolism of this compound in L5178Y lymphoblasts appears to be enzyme-mediated. researchgate.netnih.gov
This compound is known to decompose, forming mono- and bifunctional alkylating agents and also carbamoylating proteins via an isocyanate intermediate. nih.gov
Excretion Profiles in Experimental Animals
Specific detailed excretion profiles of this compound in experimental animals are not extensively detailed in the provided search results. However, general principles of excretion in animals are mentioned in the context of ADME studies, often involving the collection of urine and feces fda.gov. In humans, studies with radiolabeled this compound showed that by 48 hours, a significant percentage of the radioactivity from both ethyl- and glucose-labeled forms was excreted in the urine, with only a small percentage excreted as the intact drug. nih.gov This suggests that urinary excretion of metabolites is a significant route of elimination, which would likely be investigated in animal models as well.
Pharmacodynamics in Preclinical Settings
Pharmacodynamic studies in preclinical settings aim to understand the biochemical and physiological effects of this compound, particularly its mechanism of action and impact on cellular processes relevant to its intended therapeutic use.
Time- and Concentration-Dependent Effects on Cellular Processes (e.g., DNA Synthesis Inhibition)
This compound is an alkylating agent that damages DNA, leading to the inhibition of cellular processes such as DNA synthesis nih.govontosight.aicancer.gov. Preclinical studies have demonstrated its effects on DNA synthesis in various cell lines. In L1210 leukemia cells in vitro, DNA synthesis was inhibited by 68%. nih.gov In BD2F1 mice treated with an intraperitoneal administration of this compound, DNA synthesis in L1210 leukemia cells was almost completely inhibited (96%) within 24 hours. nih.gov
This compound affects cell cycle progression. Studies in Chinese hamster CHO cells showed that non-cycling G1-arrested cells were the most sensitive. nih.gov While traverse from G1 to S phase was not affected, this compound doubled the time required for the completion of DNA synthesis. nih.gov Small quantities of polyploid cells were also produced. nih.gov
At a concentration of 200 μM, this compound induced differentiation and inhibited cell growth in mouse neuroblastoma N-18 cells. nih.gov
The ability of this compound to inhibit DNA synthesis is directly related to its mechanism of action, which involves alkylating DNA and protein and causing DNA interstrand cross-links nih.govontosight.aicancer.gov. This DNA damage prevents replication and transcription, ultimately leading to cell death ontosight.ai.
Here is a summary of some preclinical findings on DNA synthesis inhibition:
Cell Type | Model System | Observation | Citation |
L1210 leukemia cells | In vitro | 68% inhibition of DNA synthesis | nih.gov |
L1210 leukemia cells | BD2F1 mice (in vivo) | 96% inhibition of DNA synthesis within 24 hours | nih.gov |
Chinese hamster CHO cells | In vitro | Doubled time for DNA synthesis completion | nih.gov |
Mouse neuroblastoma N-18 | In vitro | Inhibited cell growth (at 200 μM) | nih.gov |
Table 1: Summary of Preclinical DNA Synthesis Inhibition Findings
Correlation of Molecular Effects with Cellular Outcomes in Experimental Models
Preclinical studies have demonstrated that this compound exerts its cytotoxic effects through the alkylation of DNA and proteins, leading to DNA damage, including the induction of DNA interstrand cross-links nih.govcancer.gov. These molecular interactions translate into significant cellular outcomes in various experimental models. For instance, this compound has been shown to affect cell cycle progression in Chinese hamster CHO cells, with non-cycling G1-arrested cells exhibiting the highest sensitivity nih.gov. It doubled the time required for the completion of DNA synthesis in these cells and resulted in the production of small quantities of polyploid cells nih.gov.
Studies using L1210 leukemia cells have provided further insight into the correlation between molecular effects and cellular outcomes. In vitro exposure of L1210 cells to this compound resulted in a dose-dependent reduction in cloning efficiency researchgate.netnih.gov. At a concentration of 0.1 mM, this compound significantly reduced L1210 DNA synthesis to 1% of control levels by 48 hours, in contrast to 16% with an equimolar concentration of CCNU researchgate.netnih.gov. In vivo administration of this compound to mice bearing L1210 cells also led to a nearly complete inhibition (96%) of DNA synthesis within 24 hours nih.gov.
Comparative studies with CCNU in L1210 leukemia and murine bone marrow cells have revealed differential alkylation patterns that correlate with observed cytotoxicity. This compound demonstrated a fourfold increased covalent binding of the chloroethyl group to L1210 nuclei and a 2.3-fold increased alkylation of L1210 DNA compared to equimolar CCNU researchgate.netnih.gov. In contrast, the binding of the chloroethyl group to bone marrow nuclei and the alkylation of bone marrow DNA were equivalent for both drugs researchgate.netnih.gov. This differential alkylation pattern, with a higher ratio of L1210:bone marrow DNA alkylation for this compound (1.3) compared to CCNU (0.6), correlates with this compound's observed antitumor activity and reduced bone marrow toxicity in mice researchgate.netnih.gov.
Comparative Pharmacological Analyses with Other Nitrosoureas
This compound is structurally related to other chloroethyl nitrosoureas, including BCNU (carmustine), CCNU (lomustine), and MeCCNU (semustine) nih.govcuni.cz. Comparative pharmacological analyses have highlighted key differences in their mechanisms and effects, particularly concerning alkylation, carbamoylation, and pharmacokinetic profiles.
Differential Alkylation and Carbamoylation Patterns
Nitrosoureas decompose to produce both alkylating and carbamoylating species oncohemakey.comtandfonline.com. The alkylating moieties are primarily responsible for DNA damage, including cross-links, which are considered crucial for their antitumor activity tandfonline.comnih.gov. The carbamoylating species, typically isocyanates, can carbamoylate proteins, potentially contributing to toxicity or modulating enzyme activity oncohemakey.comtandfonline.comscispace.com.
A notable characteristic of this compound is its significantly lower carbamoylating activity compared to other clinically used nitrosoureas like BCNU and CCNU researchgate.netnih.govcuni.cznih.govscispace.com. Studies have shown that the intracellular carbamoylation of L1210 and bone marrow protein by CCNU was 400- to 600-fold greater than that produced by this compound researchgate.netnih.gov. Despite this reduced carbamoylating activity, this compound retains potent antitumor efficacy, suggesting that while carbamoylation may contribute to the toxicity of some nitrosoureas, it is not essential for the antineoplastic activity of this compound cuni.czscispace.com. The glucose moiety in this compound is thought to influence its decomposition and contribute to this differential activity and its reduced bone marrow toxicity researchgate.netoncohemakey.comnih.gov.
The primary mechanism of action for this compound, like other chloroethyl nitrosoureas, involves the formation of DNA cross-links, which inhibits DNA synthesis and function mdpi.com. Alkylation primarily occurs at the N-7 position of guanine (B1146940), but O6 alkylation of guanine is also significant and inversely correlates with cellular sensitivity to these agents due to the activity of DNA repair enzymes like O6-alkylguanine–DNA alkyltransferase scispace.com.
The following table summarizes the comparative alkylation and carbamoylation characteristics based on preclinical findings:
researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govDistinct Pharmacokinetic Profiles in Animal Models
While detailed comparative pharmacokinetic profiles of this compound and other nitrosoureas in animal models are not extensively documented in the provided information, some data are available regarding this compound's disposition. Following administration in mice, a significant portion (82-84%) of blood-borne radioactivity from labeled this compound was found to be bound to protein after 24 hours nih.gov. Excretion primarily occurred via the urine, with approximately 50% of the radioactivity from the ethyl group and 58% from the glucose group being excreted within 48 hours nih.gov. Only a small percentage (5-8%) was excreted as the intact drug nih.gov.
The field of pharmacokinetics in drug discovery utilizes various in vitro, in situ, in vivo, and in silico techniques to understand the ADME processes of compounds umb.edu.pl. While comprehensive comparative animal pharmacokinetic studies for this compound were not detailed, the observed differences in toxicity and efficacy profiles between this compound and other nitrosoureas in animal models indirectly suggest distinct pharmacokinetic and pharmacodynamic characteristics researchgate.netnih.govnih.govnih.govnih.gov.
Compound Names and PubChem CIDs:
wikipedia.orguni.luctdbase.orgwikipedia.orgidrblab.netnih.govwikipedia.orgwikipedia.orguni-freiburg.dewikipedia.orggriffith.edu.aunih.govStructure Activity Relationship Sar Studies of Chlorozotocin
Influence of the Glucose Moiety on Biological Activity
The presence of the glucose moiety in chlorozotocin is a key structural feature that distinguishes it from other non-sugar-linked nitrosoureas like BCNU and CCNU. This sugar residue plays a significant role in modulating the compound's biological activities.
Role in Cellular Uptake and Selectivity
The glucose moiety has been hypothesized to influence the cellular uptake of this compound. While some studies suggested that this compound uptake in certain cell lines, such as L5178Y lymphoblasts, occurs primarily through passive diffusion, other research on related compounds like streptozotocin (B1681764) indicates that the glucose moiety can facilitate uptake via glucose transporters, such as GLUT2, which are abundant on the plasma membranes of pancreatic beta cells. nih.govtandfonline.comtandfonline.comdovepress.combcphr.org This interaction with glucose transporters could contribute to selective delivery to certain cell types. Studies have shown that the formation of metabolites from the glucose moiety can be affected by glucose transport inhibitors, suggesting a link between glucose transport mechanisms and this compound metabolism in some contexts. nih.gov
Impact on Alkylating and Carbamoylating Activities
Nitrosoureas exert their cytotoxic effects primarily through alkylation of DNA and carbamoylation of proteins. The glucose moiety in this compound influences the balance between these two activities. This compound has demonstrated significant alkylating activity. nih.gov Compared to other nitrosoureas, this compound exhibits significantly lower carbamoylating activity. researchgate.net This reduced carbamoylation is thought to contribute to its favorable toxicity profile, particularly the reduced bone marrow toxicity observed in preclinical studies. nih.govresearchgate.netnih.gov Studies comparing this compound with GANU (1-(2-chloroethyl)-3-(beta-D-glucopyranosyl)-1-nitrosourea), an isomer where the cytotoxic group is placed differently on the glucose, showed that while both have similar alkylating activity in vitro, GANU has a much higher carbamoylating activity, which may contribute to its greater toxicity. nih.gov The design of this compound and streptozotocin aimed for internal carbamoylation within the glucose ring, thereby reducing the production of carbamoylating species that can interact with cellular proteins. oncohemakey.comoncohemakey.comoncohemakey.com
Table 1: Comparative In Vitro Activities of this compound and GANU
Compound | Alkylating Activity (in vitro) | Carbamoylating Activity (in vitro) |
This compound | Similar to GANU | Lower than GANU (sevenfold less) |
GANU | Similar to this compound | Higher than this compound |
*Based on data comparing equimolar concentrations in L1210 cell suspension. nih.gov
Modulation of Interactions with Cellular Components
The glucose moiety can influence how this compound interacts with various cellular components beyond DNA and proteins. While the primary cytotoxic mechanism involves DNA alkylation, the sugar part may affect the drug's distribution within the cell and its interaction with other biomolecules. The reduced carbamoylating activity due to the glucose moiety's structure suggests a diminished interaction with sulfhydryl and amino groups in proteins compared to nitrosoureas that produce more reactive isocyanates. oncohemakey.comoncohemakey.comoncohemakey.com
Effects of Nitrosourea (B86855) Backbone Modifications
The nitrosourea backbone is the core structural element responsible for the alkylating and carbamoylating properties of this class of drugs. Modifications to this backbone, particularly the nature and placement of the chloroethyl and nitroso groups, significantly impact the drug's activity.
Comparison with Non-Sugar-Linked Nitrosoureas (e.g., BCNU, CCNU)
This compound is a chloroethyl nitrosourea, similar in this regard to BCNU (Carmustine) and CCNU (Lomustine). wikipedia.orgwikipedia.orgwikipedia.orgctdbase.orgontosight.aiwikipedia.orgnih.govresearchgate.net However, the attachment of the glucose moiety in this compound leads to notable differences in their biological profiles, particularly concerning myelosuppression. Comparative studies have shown that this compound is significantly less suppressive to hematopoietic precursor cells (CFU-gm, BFU-e, and CFU-e) in both mice and humans compared to BCNU. nih.gov This reduced bone marrow toxicity is a key advantage of this compound. nih.govresearchgate.netnih.gov
Studies comparing the DNA alkylation and protein carbamoylation by this compound and CCNU in L1210 leukemia and murine bone marrow cells revealed distinct patterns. This compound showed a fourfold increased covalent binding of the chloroethyl group to L1210 nuclei compared to equimolar CCNU, and 2.3-fold increased alkylation of L1210 DNA. researchgate.netnih.gov In contrast, the binding of the chloroethyl group to bone marrow nuclei and DNA alkylation in bone marrow were equivalent for both drugs. researchgate.netnih.gov The ratio of L1210 to bone marrow DNA alkylation was higher for this compound (1.3) than for CCNU (0.6). researchgate.netnih.gov Furthermore, intracellular carbamoylation of L1210 and bone marrow protein by CCNU was significantly greater (400- to 600-fold) than that produced by this compound. researchgate.netnih.gov These findings suggest that the reduced myelotoxicity of this compound is linked to its lower carbamoylating activity and potentially a more favorable ratio of tumor-to-bone marrow alkylation compared to CCNU. researchgate.netnih.gov
Table 2: Comparison of this compound and CCNU Effects on L1210 and Bone Marrow Cells
Activity/Cell Type | This compound | CCNU |
Alkylation of L1210 DNA | Higher (2.3x vs. CCNU) | Lower |
Alkylation of Bone Marrow DNA | Equivalent to this compound | Equivalent to CCNozotocin |
Ratio L1210:Bone Marrow Alkylation | 1.3 | 0.6 |
Carbamoylation of Protein | Much Lower (400-600x less vs. CCNU) | Much Higher |
Cytotoxicity in L1210 cells | More cytotoxic than CCNU | Less cytotoxic than this compound |
*Based on in vitro studies at various molar concentrations. researchgate.netnih.gov
Role of the Chloroethyl Group
The chloroethyl group is crucial for the alkylating activity of this compound and other chloroethyl nitrosoureas. This group undergoes a series of reactions, including cyclization to form a reactive aziridinium (B1262131) ion, which then alkylates nucleophilic centers in DNA, particularly the N7 and O6 positions of guanine (B1146940). oncohemakey.comoncohemakey.comoncohemakey.commlsu.ac.in The formation of DNA interstrand cross-links, often involving O6-alkylguanine adducts, is considered a key cytotoxic lesion induced by these compounds. The presence of the chloroethyl group enables this bifunctional alkylation, leading to cross-links that are highly disruptive to DNA replication and transcription. ontosight.airesearchgate.net The integrity of the chloroethyl group is essential for the alkylating properties and, consequently, the antitumor activity of this compound.
Correlation between Chemical Properties and Biological Outcomes in Research
The biological outcomes of this compound and other nitrosoureas are strongly correlated with their chemical properties, particularly their ability to undergo decomposition to yield reactive intermediates nih.govresearchgate.netcuni.cz. The balance between the production of alkylating and carbamoylating species is a key determinant of their cytotoxic profile and potential side effects cuni.czpsu.edu.
Relationship between Alkylation Potential and Cellular Cytotoxicity
Alkylating agents, including nitrosoureas like this compound, exert their cytotoxic effects primarily by transferring alkyl groups to cellular macromolecules, most notably DNA nih.govcuni.czijrpc.com. This alkylation can occur at various nucleophilic sites on DNA bases, with the N7 position of guanine being a common target, although O6 alkylation of guanine is also significant for nitrosoureas cuni.czijrpc.com. O6 alkylation of guanine is particularly important as it can lead to the formation of DNA cross-links, which are strongly correlated with cytotoxicity cuni.czpatsnap.com.
Preclinical studies have shown that this compound possesses significant in vitro alkylating activity nih.gov. Compared to BCNU and CCNU, this compound has demonstrated approximately twice the in vitro alkylating activity of these chloroethyl nitrosoureas nih.gov. Studies comparing this compound and CCNU in L1210 leukemia cells and murine bone marrow cells revealed that this compound demonstrated a fourfold increased covalent binding of the chloroethyl group to L1210 nuclei compared to equimolar CCNU nih.gov. This compound alkylation of L1210 cells resulted in the binding of 57 pmol of [14C]ethyl group/mg of DNA, a 2.3-fold increase compared to CCNU nih.gov. In contrast, the binding of the chloroethyl group to bone marrow nuclei was equivalent for both drugs nih.gov.
The cytotoxicity of nitrosoureas towards tumor cells is thought to be mediated through the non-enzymatic generation of reactive daughter products that alkylate DNA, induce DNA strand cross-linking, and thereby interrupt cellular reproduction psu.edu. The extent of DNA cross-linking, particularly interstrand cross-links between guanine and cytosine, correlates strongly with cytotoxicity cuni.czscispace.com.
Significance of Carbamoylating Activity in Cellular Response
In addition to alkylating species, the decomposition of nitrosoureas also generates isocyanates, which are capable of carbamoylating proteins by interacting with hydroxyl, sulfhydryl, and amino residues cuni.czpsu.edu. This carbamoylation can potentially compromise cellular metabolism, enzyme integrity, and repair capacity psu.edu.
While both alkylation and carbamoylation occur, their relative contributions to the biological effects of nitrosoureas can differ significantly depending on the specific compound cuni.czpsu.edu. This compound is noted for having low carbamoylating activity compared to other nitrosoureas like BCNU and CCNU cuni.czscispace.comnih.gov. Studies have shown that the intracellular carbamoylation of L1210 and bone marrow protein by CCNU was 400- to 600-fold greater than that produced by this compound nih.govnih.gov.
Despite its low carbamoylating activity, this compound retains antitumor activity cuni.czscispace.com. This suggests that while carbamoylation may contribute to some of the biological effects of nitrosoureas, particularly certain toxicities, it is not the primary mechanism of antitumor efficacy for this compound cuni.czscispace.com. The reduced bone marrow toxicity observed with this compound compared to BCNU and CCNU has been correlated with its lower carbamoylating activity and a more advantageous ratio of tumor cell to bone marrow DNA alkylation nih.govnih.govnih.gov. The ratio of L1210 to bone marrow DNA alkylation was 1.3 for this compound compared to 0.6 for CCNU nih.gov.
The following table summarizes some comparative data on the alkylating and carbamoylating activities of this compound and CCNU:
Property | This compound (vs CCNU) | Reference |
In vitro alkylating activity | Approximately twice | nih.gov |
Covalent binding to L1210 nuclei (chloroethyl group) | Fourfold increased | nih.gov |
Alkylation of L1210 DNA ([14C]ethyl group/mg DNA) | 2.3-fold increased | nih.gov |
Binding to bone marrow nuclei (chloroethyl group) | Equivalent | nih.gov |
Intracellular carbamoylation (L1210 & bone marrow protein) | 400- to 600-fold lower | nih.govnih.gov |
Ratio of L1210:bone marrow DNA alkylation | 1.3 | nih.gov |
Ratio of L1210:bone marrow DNA alkylation (CCNU) | 0.6 | nih.gov |
Preclinical Efficacy and Cellular Studies of Chlorozotocin
In Vitro Studies on Cell Lines
In vitro studies using various cell lines have provided insights into the cellular and molecular effects of CHLOROZOTOCIN, including its impact on cell proliferation, DNA synthesis, induction of DNA damage, and differentiation.
Inhibition of Cell Proliferation and DNA Synthesis in Leukemia Cells (e.g., L1210, HeLa, Neuroblastoma)
This compound has demonstrated the ability to inhibit cell growth and DNA synthesis in several cancer cell lines. In mouse L1210 leukemia cells, this compound significantly reduced DNA synthesis. In one study, 0.1 mM this compound reduced L1210 DNA synthesis to 1% of control levels by 48 hours, compared to 16% with an equimolar concentration of CCNU. nih.gov In vitro studies also showed that DNA synthesis in L1210 leukemia cells was inhibited by 68%. nih.gov this compound at a concentration of 200 μM inhibited cell growth of mouse neuroblastoma N-18 cells. nih.goviarc.fr
Studies comparing this compound with CCNU in L1210 cells showed that this compound was significantly more cytotoxic at various molar concentrations. nih.gov
Induction of DNA Damage in Various Mammalian Cell Lines (e.g., Chinese Hamster, Human Embryo Cells)
This compound is known to alkylate DNA and protein, leading to the formation of DNA interstrand cross-links. nih.goviarc.frinchem.org It has been shown to induce DNA damage in various mammalian cell lines in vitro, including human, mouse, and Chinese hamster cells. nih.goviarc.frinchem.org Studies using Chinese hamster CHO cells indicated that this compound affects cell cycle progression, with non-cycling G1-arrested cells being the most sensitive. nih.goviarc.fr While traverse from G1 to S phase was not affected, this compound doubled the time required for the completion of DNA synthesis in these cells. nih.goviarc.fr Small quantities of polyploid cells were also produced. nih.goviarc.fr this compound has been shown to induce DNA cross-links in human embryo cells. nih.gov
Sister Chromatid Exchange and Gene Mutation Assays in Cellular Models
This compound has demonstrated genotoxic effects in various cellular assay systems. It has been shown to induce sister chromatid exchange in mouse and rat cells. nih.goviarc.frinchem.org Sister chromatid exchange tests are used to evaluate the impact of clastogenic agents on chromosomes. taylorandfrancis.com Gene mutations have also been induced by this compound in Chinese hamster cells. nih.goviarc.frinchem.orgnih.gov These findings indicate the potential of this compound to cause genetic alterations in mammalian cells.
Differentiation Induction in Cellular Systems
Beyond its cytotoxic effects, this compound has also been observed to induce differentiation in certain cellular systems. At a concentration of 200 μM, this compound induced differentiation in mouse neuroblastoma N-18 cells. nih.goviarc.fr This suggests a potential mechanism of action that involves pushing cancer cells towards a more differentiated, less proliferative state.
In Vivo Studies in Animal Models
In vivo studies, primarily in murine models, have been conducted to assess the antitumor activity of this compound and compare its efficacy to other nitrosoureas.
Antitumor Activity in Murine Leukemia Models (e.g., L1210 Leukemia System)
This compound has shown significant antitumor activity in murine leukemia models, particularly in the L1210 leukemia system. science.govnih.govnih.govnih.gov In mice bearing L1210 cells, this compound produced notable increases in life span and a high percentage of indefinite survivors at optimal doses. science.govnih.gov For instance, at doses of 48-64 μmol/kg, this compound resulted in a 332% increased life span (ILS) and over 50% indefinite survivors in mice bearing 10^5 L1210 cells. nih.govscience.govnih.gov This was a more favorable outcome compared to CCNU, which required a higher dose (128 μmol/kg) for comparable optimal L1210 antitumor activity (413% ILS) and resulted in a 191% ILS at the same molar doses as this compound. nih.govscience.govnih.gov On a molar basis, the optimal in vivo L1210 antitumor activity was achieved with a dose of this compound that was one-third to one-half that of CCNU. nih.govnih.gov
Data from L1210 leukemia studies highlight the potent antitumor effect of this compound in this model system.
Compound | Dose (μmol/kg) | Increased Life Span (ILS) (%) | Indefinite Survivors (%) |
This compound | 48-64 | 332 | >50 |
CCNU | 48-64 | 191 | - |
CCNU | 128 | 413 | - |
Source: nih.govscience.govnih.gov
The significant antitumor activity observed in the L1210 leukemia model underscores the potential of this compound as an antineoplastic agent in preclinical settings.
Effects on Immune Response in Experimental Animals (e.g., Spleen Cell Proliferative Response, Macrophage Chemiluminescence)
Studies in mice have indicated that this compound possesses immunomodulating activity. Administration of this compound in vivo has been shown to inhibit the proliferative response of spleen cells to mitogens. Concurrently, it has been observed to stimulate the chemiluminescence of peritoneal macrophages.
In one study using CDF1 mice, a dose of 20 mg/kg of this compound resulted in a significant reduction (50%) in circulating peripheral blood lymphocytes by day 3, without a corresponding decrease in circulating granulocytes. Spleen weight also decreased markedly. While the percentages of spleen B and T cells did not differ between control and this compound-treated mice, the ability of residual spleen cells to proliferate in response to various mitogens, including phytohaemagglutinin, concanavalin (B7782731) A, and pokeweed mitogen, was significantly suppressed. The response to allogeneic cells was also suppressed, although the lipopolysaccharide response was not reduced. This suggests that this compound has a cytotoxic effect on both B and T cells but selectively inhibits the proliferative capacity of T cells, while B cell proliferation and function in a primary antibody response were not reduced.
Furthermore, when administered four days prior to immunization, this compound suppressed the IgM plaque-forming cell response. Hypersensitivity to oxazolone (B7731731) treatment was also increased by approximately 30% when animals received this compound intraperitoneally four days before sensitization.
Diabetogenic Effects in Rodent Models and Underlying Mechanisms
This compound has been evaluated for its diabetogenic properties in various rodent species, demonstrating species-specific effects. It is considered a diabetogenic analogue of streptozotocin (B1681764), but with potentially dissimilar mechanisms of action on pancreatic beta cells.
In hamsters, hyperglycemia was induced as early as 2 days following a single intraperitoneal injection of 30-60 mg/kg of this compound, with the most pronounced effect observed at 4 days. Higher concentrations (≥ 50 mg/kg) were necessary to induce hyperglycemia in CD-1 mice. In both hamsters and mice, degranulation and necrosis of beta cells were observed, while alpha and acinar cells of the pancreas showed no morphological changes.
Notably, hyperglycemia was not induced in rats at any tested concentration of this compound; however, these animals exhibited abnormal carbohydrate tolerance after receiving a dose of 100 mg/kg, which was the LD50 dosage in this study.
Investigations into the nature of beta cell damage by this compound, both in vivo and in vitro, suggest differences compared to streptozotocin. Pretreatment of hamsters with nicotinamide (B372718) failed to alter the extent of this compound-induced beta cell injury and associated hyperglycemia, whereas it decreased beta cell necrosis and hyperglycemia in animals treated with streptozotocin. In islet cell cultures, the nonmetabolizable sugar 3-O-methylglucose and 3-aminobenzamide (B1265367) (an inhibitor of polyADPribose synthetase) prevented streptozotocin-associated damage to beta cells, but only 3-O-methylglucose reduced this compound-induced toxicity. These findings suggest that while the glucose moiety of both drugs appears critical for inducing beta cell damage, this compound may exert its cytotoxic effects through alternative mechanisms compared to streptozotocin.
Compound Name | PubChem CID |
This compound | 451706 |
Streptozotocin | 29327 |
Nicotinamide | 15047 |
3-O-methylglucose | 301389 (Note: CID 301389 is for L-Chlorozotocin, but the text refers to 3-O-methylglucose. Need to confirm CID for 3-O-methylglucose. Searching for 3-O-methylglucose PubChem CID) |
3-aminobenzamide | 1985 (Searching for 3-aminobenzamide PubChem CID) |
Updating the table with correct CIDs. Searching for PubChem CID for 3-O-methylglucose and 3-aminobenzamide.this compound is a nitrosourea (B86855) compound with demonstrated effects on both the immune system and pancreatic beta cells in experimental animal models. It is an analogue of streptozotocin. Research has explored its impact on immune responses, including spleen cell proliferation and macrophage activity, as well as its potential to induce diabetes in rodents through mechanisms involving beta cell toxicity.
Effects on Immune Response in Experimental Animals (e.g., Spleen Cell Proliferative Response, Macrophage Chemiluminescence)
Studies in mice have indicated that this compound possesses immunomodulating activity. Administration of this compound in vivo has been shown to inhibit the proliferative response of spleen cells to mitogens and stimulate the chemiluminescence of peritoneal macrophages.
In one study using CDF1 mice, a dose of 20 mg/kg of this compound resulted in a significant reduction (50%) in circulating peripheral blood lymphocytes by day 3, without a corresponding decrease in circulating granulocytes. Spleen weight also decreased markedly. While the percentages of spleen B and T cells did not differ between control and this compound-treated mice, the ability of residual spleen cells to proliferate in response to various mitogens, including phytohaemagglutinin, concanavalin A, and pokeweed mitogen, was significantly suppressed. The response to allogeneic cells was also suppressed, although the lipopolysaccharide response was not reduced. This suggests that this compound has a cytotoxic effect on both B and T cells but selectively inhibits the proliferative capacity of T cells, while B cell proliferation and function in a primary antibody response were not reduced.
Furthermore, when administered four days prior to immunization, this compound suppressed the IgM plaque-forming cell response. Hypersensitivity to oxazolone treatment was also increased by approximately 30% when animals received this compound intraperitoneally four days before sensitization.
Diabetogenic Effects in Rodent Models and Underlying Mechanisms
This compound has been evaluated for its diabetogenic properties in various rodent species, demonstrating species-specific effects. It is considered a diabetogenic analogue of streptozotocin, but with potentially dissimilar mechanisms of action on pancreatic beta cells.
In hamsters, hyperglycemia was induced as early as 2 days following a single intraperitoneal injection of 30-60 mg/kg of this compound, with the most pronounced effect observed at 4 days. Higher concentrations (≥ 50 mg/kg) were necessary to induce hyperglycemia in CD-1 mice. In both hamsters and mice, degranulation and necrosis of beta cells were observed, whereas alpha and acinar cells of the pancreas showed no morphological changes.
Notably, hyperglycemia was not induced in rats at any tested concentration of this compound; however, these animals exhibited abnormal carbohydrate tolerance after receiving a dose of 100 mg/kg, which was the LD50 dosage in this study.
Research on Differential Cellular Responses and Selectivity
Mechanisms of Reduced Bone Marrow Effects in Preclinical Models
The reduced bone marrow toxicity observed with chlorozotocin is a significant advantage over conventional nitrosoureas. Studies have investigated several potential mechanisms contributing to this property, focusing on differential DNA alkylation, the role of carbamoylation, and comparative effects with myelosuppressive agents. researchgate.netnih.govplu.mxscitoys.comoncohemakey.comnih.govwikipedia.orgjci.orgnih.gov
Differential DNA Alkylation Ratios in Tumor vs. Bone Marrow Cells
Research comparing this compound with myelotoxic chloroethyl nitrosoureas like CCNU has revealed differences in DNA alkylation patterns between tumor and bone marrow cells. In studies using murine L1210 leukemia and murine bone marrow cells, this compound demonstrated a higher ratio of DNA alkylation in L1210 cells compared to bone marrow cells (ratio of 1.3), while CCNU showed a lower ratio (0.6). researchgate.netnih.gov Specifically, this compound alkylation of L1210 cells resulted in significantly increased covalent binding of the chloroethyl group to DNA compared to equimolar CCNU. researchgate.netnih.gov In contrast, the binding of the chloroethyl group to bone marrow nuclei was found to be equivalent for both drugs. researchgate.netnih.gov Further studies in human bone marrow indicated that while total cellular uptake and quantitative DNA alkylation were comparable between this compound and CCNU, there were differences in the specific regions of chromatin alkylated. nih.gov CCNU showed preferential binding to transcriptionally active regions of chromatin, whereas this compound predominantly alkylated transcriptionally inactive regions. nih.gov This suggests that the reduced bone marrow toxicity of this compound may be linked to its tendency to alkylate less critical, transcriptionally inactive DNA in these cells. nih.gov
Here is a table summarizing the differential DNA alkylation ratios:
Compound | L1210:Bone Marrow DNA Alkylation Ratio |
This compound | 1.3 researchgate.netnih.gov |
CCNU | 0.6 researchgate.netnih.gov |
Role of Carbamoylation in Myelosuppression
Carbamoylation of proteins via isocyanate intermediates is a known property of many nitrosoureas and has been implicated in their toxicity, including myelosuppression. plu.mxscitoys.comoncohemakey.com this compound, however, exhibits very low chemical carbamoylating activity. nih.gov Comparative studies have shown that the intracellular carbamoylation of L1210 and bone marrow protein by CCNU was significantly greater (400- to 600-fold) than that produced by this compound. researchgate.netnih.gov This low carbamoylating potential of this compound is thought to be due to internal carbamoylation reactions involving the glucose ring. researchgate.net The reduced capacity for carbamoylation is considered a contributing factor to the diminished myelosuppression observed with this compound. researchgate.netoncohemakey.com While some research suggests that myelosuppression is at least partly linked with carbamoylation, the specific structural entities in the carbamoylating isocyanate may be more influential than the quantitative degree of carbamoylation in determining potential myelotoxicity. nih.gov
Comparative Studies with Myelosuppressive Nitrosoureas
Comparative studies with myelosuppressive nitrosoureas like BCNU and CCNU have consistently shown that this compound has a less suppressive effect on hematopoietic precursor cells. karger.com In vitro studies comparing this compound and BCNU on mouse and human hematopoietic precursor cells (CFU-gm, BFU-e, and CFU-e) demonstrated that this compound's suppressive effect was less than BCNU's, with a significant difference seen in CFU-e colony formation. karger.com The effect of this compound on human hematopoietic precursor cells was found to be minimal compared to BCNU. karger.com On a molar basis, the dose of this compound required for optimal in vivo L1210 antitumor activity was significantly lower than that of CCNU, and unlike CCNU, this compound produced no murine bone marrow toxicity at its optimal therapeutic dose. researchgate.netnih.gov This supports the notion that this compound offers an advantageous therapeutic index with reduced myelosuppression. researchgate.netnih.gov
Selectivity in Tumor Cell Lines
This compound demonstrates selectivity in its effects on different cell populations and is influenced by factors such as cell cycle status and DNA repair capacity. nih.goviarc.frfishersci.cauni-freiburg.de
Sensitivity of Non-Cycling vs. Cycling Cells
Studies on the effects of this compound on cell cycle progression in Chinese hamster CHO cells have shown differential sensitivity based on the cell cycle phase. plu.mxiarc.fr Non-cycling G1-arrested cells were found to be the most sensitive to this compound. plu.mxiarc.fr While this compound did not affect the traverse from G1 to S phase, it approximately doubled the time required for the completion of DNA synthesis. plu.mxiarc.fr Non-cycling cells were more sensitive than cycling cells at all concentrations of this compound examined. plu.mx
Factors Influencing Differential Cytotoxicity (e.g., DNA Repair Capacity)
The cytotoxicity of this compound, like other alkylating agents, is influenced by the DNA repair capacity of the cells. nih.govfishersci.cauni-freiburg.demdpi.comtoxys.com The removal of DNA adducts is a crucial aspect of DNA repair following exposure to chloroethylnitrosoureas. nih.gov Studies evaluating adduct removal in L1210 leukemia and murine bone marrow DNA showed that this compound permitted approximately 40% removal of drug-derived DNA adducts in both systems within the first 6 hours and about 50% by 18 hours. nih.gov This suggests that while repair occurs, a significant portion of the damage persists. The selective marrow-sparing property of sugar-linked chloroethylnitrosoureas like this compound does not appear to be solely dependent on carbamoylation-mediated differences in the rate and extent of DNA adduct removal. nih.gov The formation of irreversible DNA interstrand crosslinks may be a critical factor in the cytotoxicity caused by this compound in certain cell types, with increasing amounts appearing over a 24-hour period. nih.gov Cellular responses to DNA damage, including activation of signaling pathways and the efficiency of DNA repair mechanisms like nucleotide excision repair and nonhomologous end joining, play a significant role in determining the sensitivity and survival of tumor cells treated with DNA-damaging agents like nitrosoureas. mdpi.comtoxys.comcuni.cz
Blood-Brain Barrier Penetration in Experimental Models
Research into the passage of this compound across the blood-brain barrier (BBB) in experimental models is limited within the available literature. While comprehensive data quantifying the extent of its penetration, such as brain-to-blood partition coefficients (logBB) or detailed permeability studies across in vivo or in vitro BBB models, were not extensively found in the search results, some studies provide indirect insights or examine related cellular uptake mechanisms.
One study mentions the analysis of cellular uptake of this compound and its interaction with components like proline uptake in rat brain synaptosomes wikipedia.org. This suggests some level of interaction with neural tissue components, although it does not directly measure transport across the intact blood-brain barrier.
The use of this compound in experimental models for the induction of brain tumors also indirectly implies some capacity to reach brain tissue uni.lu. The ability of a compound to induce effects within the brain, particularly tumor formation, suggests it must cross the BBB to some degree or interact with cells that are accessible despite the barrier.
Studies on the uptake and decomposition of this compound in L5178Y lymphoblasts in vitro have suggested that its uptake in these cells may occur via passive diffusion nih.gov. Passive diffusion is a mechanism by which some substances, typically small and lipophilic, can cross biological membranes, including the endothelial cells of the blood-brain barrier. The observation that the cell/medium distribution ratio in these lymphoblast studies never exceeded unity is noted nih.gov. While these findings in lymphoblasts are not a direct measure of BBB penetration, they offer insight into a potential mechanism of cellular entry that could be relevant to its passage across the BBB.
Cellular Resistance Mechanisms to Chlorozotocin
Intrinsic Resistance Pathways
Intrinsic resistance refers to the inherent ability of cancer cells to survive exposure to a drug before any treatment has occurred google.com. While specific intrinsic resistance pathways for chlorozotocin are not extensively detailed in the search results, general mechanisms of intrinsic resistance to alkylating agents can involve pre-existing high levels of DNA repair enzymes or other cellular factors that mitigate drug effects researchgate.netfrontiersin.orgresearchgate.net. For instance, studies on human colon tumor cell lines with varying levels of resistance to this compound suggest that inherent differences in DNA cross-link repair capacity contribute to intrinsic resistance nih.gov.
Acquired Resistance Mechanisms
Acquired resistance develops in cancer cells that were initially sensitive to a drug but become resistant after exposure google.comgoogle.com.pg. This can involve genetic changes or non-mutational adaptations google.com.pggoogle.com.
Role of DNA Repair Enzymes (e.g., MGMT Overexpression)
DNA repair mechanisms play a significant role in both intrinsic and acquired resistance to alkylating agents like this compound researchgate.netfrontiersin.orgnih.govsigmaaldrich.com. O⁶-methylguanine-DNA methyltransferase (MGMT), also known as AGT, is a key DNA repair protein that removes alkyl groups from the O⁶ position of guanine (B1146940), a primary site of attack for nitrosoureas researchgate.netfrontiersin.orgsigmaaldrich.comnih.gov. Overexpression or high levels of MGMT in tumor cells can lead to resistance by efficiently repairing the DNA lesions induced by this compound before they can form cytotoxic interstrand cross-links researchgate.netfrontiersin.orgnih.gov. Studies have shown an inverse correlation between MGMT activity and sensitivity to agents that form O⁶-alkylguanine DNA adducts researchgate.net. For example, in human colon tumor cell lines with varying resistance to this compound, the most resistant cell line had relatively higher levels of O⁶-alkylguanine-DNA transferase content nih.gov.
The repair mechanism mediated by MGMT is stoichiometric, meaning one molecule of MGMT is consumed for each alkyl adduct removed sigmaaldrich.com. This repair prevents the formation of lethal DNA cross-links, thereby protecting the cancer cell from the cytotoxic effects of this compound researchgate.netfrontiersin.org.
Alterations in Drug Uptake or Metabolism
Alterations in drug uptake and metabolism can also contribute to acquired resistance to chemotherapeutic agents google.commdpi.com. Reduced uptake of the drug into the cancer cell or increased metabolic inactivation can lower the intracellular concentration of the active compound, thus reducing its cytotoxic effects google.commcgill.ca.
Research on the uptake and metabolism of this compound in L5178Y lymphoblasts in vitro suggested that this compound uptake occurs by passive diffusion nih.gov. However, the study also indicated that the metabolism of this compound in these cells appears to be enzyme-mediated nih.gov. Formation of metabolites from both the glucose and chloroethyl moieties of this compound was observed, and this metabolism could be affected by metabolic inhibitors nih.gov. While the precise role of altered metabolism in acquired clinical resistance to this compound is not extensively detailed in the provided search results, changes in metabolic pathways, such as increased glucose and glutamine uptake and altered activity of pathways like glycolysis and fatty acid oxidation, have been linked to drug resistance in cancer cells generally mdpi.commdpi.com.
Strategies to Overcome Resistance in Preclinical Research
Overcoming drug resistance is a major focus of preclinical research mdpi.com. Several strategies are being explored to circumvent resistance mechanisms to alkylating agents like this compound.
One approach involves targeting DNA repair pathways, particularly MGMT. Since high MGMT expression is a significant mechanism of resistance, inhibiting MGMT activity or reducing its expression can sensitize resistant cells to this compound frontiersin.orgsigmaaldrich.com. Preclinical studies have investigated MGMT inhibitors, such as O⁶-Benzylguanine (O⁶-BG), which can deplete MGMT levels and enhance the efficacy of O⁶-alkylating agents researchgate.netfrontiersin.orgresearchgate.net. Combining this compound with agents that inactivate or downregulate MGMT could potentially restore sensitivity in resistant tumors.
Another strategy involves exploring combination therapies with agents that have different mechanisms of action or that can counteract other resistance pathways mdpi.comnih.gov. For instance, studies on a this compound-selected multidrug-resistant rat rhabdomyosarcoma cell line showed cross-resistance to other agents like adriamycin and cisplatinum nih.gov. This suggests that acquired resistance to this compound can involve multiple mechanisms, and combination strategies targeting these diverse pathways may be necessary crownbio.com.
Preclinical research also focuses on developing novel agents or formulations that can bypass resistance mechanisms, such as those related to drug uptake or efflux thno.org. While the search results did not provide specific examples for this compound, general strategies to overcome altered drug transport include the use of efflux pump inhibitors or nanocarrier-based delivery systems that can increase intracellular drug accumulation mdpi.comthno.org.
Furthermore, understanding the molecular basis of resistance through preclinical models, including in vitro drug-induced resistance models and in vivo xenograft models, is crucial for identifying new targets and testing novel therapeutic strategies crownbio.comfrontiersin.org. These models help researchers investigate the complex and often multifactorial nature of acquired resistance google.comcrownbio.com.
Data Tables
Based on the search results, a table summarizing the resistance levels and DNA cross-link indices in human colon tumor cell lines with different levels of resistance to this compound can be presented.
Cell Line | This compound Resistance (Fold) | Peak DNA Interstrand Cross-link Index |
---|---|---|
C | 1.0 | 0.20 |
Moser | 2.9 | 0.10 |
116 | 5.8 | 0.03 |
Data derived from nih.gov.
Analytical Methodologies for Chlorozotocin in Research
Spectroscopic and Chromatographic Techniques for Characterization and Quantification
Spectroscopic and chromatographic methods are fundamental for the characterization and quantification of chlorozotocin wikipedia.orgtentamus-pharma.co.ukteledynelabs.comcore.ac.uk. These techniques allow researchers to confirm the identity and purity of this compound and to measure its concentration in various samples.
Spectroscopy, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, has been reported for the characterization of this compound, providing information about its molecular structure nih.goviarc.fr. Ultraviolet-visible (UV-Vis) spectroscopy can also be used for quantitative analysis, based on the compound's absorption properties nih.goviarc.frdiva-portal.orgutwente.nl.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation, identification, and quantification of compounds in complex mixtures, including pharmaceutical analysis tentamus-pharma.co.ukteledynelabs.comchromtech.comki.si. HPLC offers high sensitivity and resolution, making it suitable for analyzing this compound. Gas Chromatography (GC) is another chromatographic method, applicable for volatile and thermally stable compounds, and can be coupled with Mass Spectrometry (MS) for enhanced identification and quantification tentamus-pharma.co.ukchromtech.comscribd.com. Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS/MS), provides detailed information about the mass-to-charge ratio of the compound and its fragments, enabling definitive identification and quantification, even at low concentrations tentamus-pharma.co.ukbioivt.comnih.gov.
Detection of this compound and its Metabolites in Biological Matrices (Preclinical)
Detecting and quantifying this compound and its metabolites in biological matrices is crucial for preclinical studies to understand its pharmacokinetics and metabolism wikipedia.orgnih.govbioivt.comresearchgate.net. Biological matrices can include plasma, urine, feces, bile, and tissue samples bioivt.comresearchgate.net.
Colorimetric methods have been reported for the analysis of this compound in plasma nih.goviarc.fr. However, more sensitive and selective methods are often required for detecting the drug and its metabolites in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a commonly used technique for the analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity bioivt.comnih.gov. This method allows for the separation of the parent compound from its metabolites and endogenous matrix components, followed by their detection and quantification based on their specific mass spectral properties bioivt.comnih.gov. Preclinical studies often involve analyzing samples from animal models to assess the distribution, metabolism, and excretion of this compound nih.govnih.goviarc.frresearchgate.netnih.gov.
Methods for Assessing DNA Adducts and Cross-Links (e.g., Alkaline Elution, Nucleoid Sedimentation)
A key aspect of this compound research involves assessing the DNA damage it induces, specifically the formation of DNA adducts and cross-links wikipedia.orgnih.govaacrjournals.orgnih.govaacrjournals.orgbioivt.comresearchgate.netnih.govazolifesciences.comiiarjournals.org. Several methods are employed for this purpose.
Alkaline elution is a technique used to measure DNA strand breaks, alkali-labile sites, and DNA cross-links (both DNA-DNA and DNA-protein cross-links) nih.govaacrjournals.orgnih.govaacrjournals.orgresearchgate.netresearchgate.net. This method involves lysing cells on a filter and eluting the DNA under alkaline conditions. The rate of DNA elution is influenced by the presence of breaks and cross-links. DNA cross-linking reduces the elution rate of DNA compared to damaged DNA with strand breaks but no cross-links aacrjournals.orgresearchgate.net. Treatment with proteinase K can distinguish between DNA-DNA and DNA-protein cross-links nih.govaacrjournals.orgresearchgate.net. Studies using alkaline elution have shown that this compound induces DNA-DNA and DNA-protein cross-links in various cell lines nih.govaacrjournals.orgnih.govaacrjournals.orgresearchgate.net.
Nucleoid sedimentation is another method used to assess DNA damage, particularly changes in DNA supercoiling and the presence of strand breaks wikipedia.orgnih.govazolifesciences.comnih.govpsu.eduworktribe.com. Nucleoids are structures containing supercoiled DNA associated with proteins. Damage to DNA, such as strand breaks, can relax the supercoiling and alter the sedimentation velocity of nucleoids in a sucrose (B13894) gradient nih.govpsu.edu. This technique has been used to assess DNA damage and repair following exposure to agents like this compound nih.gov.
Other methods for assessing DNA damage include the ethidium (B1194527) bromide fluorescence assay, which can be used to quantitate the kinetics of DNA interstrand cross-link formation and repair nih.gov. The comet assay (Single Cell Gel Electrophoresis) is also used to measure DNA single- and double-strand breaks and alkali-labile sites mdpi.com. While widely used, the comet assay can have variability in quantification mdpi.com. Mass spectrometry-based methods are also being developed to characterize DNA adducts and cross-links, including DNA-protein cross-links researchgate.netresearchgate.net.
Q & A
Q. How can PICOT frameworks structure clinical trials for this compound in rare cancers?
- Methodological Answer : Define P opulation (e.g., relapsed neuroendocrine tumors), I ntervention (this compound dose escalation), C omparison (historical controls or best supportive care), O utcome (progression-free survival at 6 months), and T ime (18-month follow-up). Use adaptive trial designs to accommodate small sample sizes .
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